molecular formula C7H5ClF5NO B12403672 O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL

Cat. No.: B12403672
M. Wt: 251.58 g/mol
InChI Key: HVMVKNXIMUCYJA-CUOKRTIESA-N
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Description

Introduction to O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-Hydroxylamine Hydrochloride

Chemical Identity and Systematic Nomenclature

O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride is a deuterium-labeled analog of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), a reagent renowned for its ability to derivatize carbonyl-containing compounds. The molecular formula of the deuterated variant is C7H3D2ClF5NO , differing from the non-deuterated form (C7H5ClF5NO) by the substitution of two hydrogen atoms with deuterium at the alpha positions of the benzyl group.

The systematic IUPAC name for this compound is O-[(2,3,4,5,6-pentafluorophenyl)([2H2])methyl]hydroxylamine hydrochloride , reflecting the pentafluorophenyl ring, deuterated methylene bridge, and hydroxylamine functional group. The structural specificity is further captured in its SMILES notation: Cl.NO[2H]C([2H])c1c(F)c(F)c(F)c(F)c1F , which explicitly denotes the deuterium atoms on the methylene carbon adjacent to the hydroxylamine oxygen.

Table 1: Comparative Molecular Properties
Property Non-Deuterated Form Deuterated Form
Molecular Formula C7H5ClF5NO C7H3D2ClF5NO
Molecular Weight (g/mol) 249.57 251.58
CAS Registry Number 57981-02-9 N/A (derivative)
Key Functional Groups Pentafluorobenzyl, hydroxylamine Pentafluorobenzyl, deuterated methylene, hydroxylamine

Isotopic Labeling Rationale in Analytical Chemistry

The incorporation of deuterium into PFBHA·HCl addresses two critical challenges in analytical chemistry: signal discrimination and quantitative accuracy . Deuterated analogs serve as internal standards in mass spectrometry by generating distinct isotopic signatures, enabling precise differentiation between analytes and background interference. For example, in gas chromatography-mass spectrometry (GC-MS), the deuterated PFBHA derivative produces fragment ions with mass-to-charge ratios shifted by 2 Da, facilitating unambiguous identification of carbonyl compounds such as formaldehyde or acrolein.

Additionally, deuterium labeling mitigates matrix effects in complex biological samples. When analyzing prostaglandins or thromboxanes in plasma, the deuterated reagent forms oximes or hydrazones that co-elute with non-deuterated analogs but are distinguishable via their unique mass spectra. This approach is particularly valuable in stable isotope dilution assays, where the deuterated compound compensates for analyte loss during sample preparation.

Historical Development of Fluorinated Benzylhydroxylamine Derivatives

The evolution of fluorinated benzylhydroxylamine reagents began in the late 20th century, driven by the need for enhanced electron-capture properties in gas chromatography. Early derivatization agents, such as 2,4-dinitrophenylhydrazine, suffered from poor volatility and thermal instability. The introduction of pentafluorobenzyl groups in the 1980s marked a turning point, as the electronegative fluorine atoms improved electron-capture detection (ECD) sensitivity by 10–100-fold.

PFBHA·HCl emerged as a gold standard for carbonyl analysis due to its ability to form stable oxime derivatives with aldehydes and ketones. The subsequent development of its deuterated counterpart, O-(2,3,4,5,6-pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride, paralleled advancements in high-resolution mass spectrometry . By the 2010s, its adoption in environmental and biomedical analyses became widespread, particularly for quantifying low-abundance metabolites like amygdalin and thromboxane B2.

Table 2: Key Milestones in Fluorinated Benzylhydroxylamine Development
Decade Development Impact
1980s Introduction of PFBHA·HCl Enabled sensitive ECD detection of carbonyl compounds in GC
1990s Adoption in EPA Method 556.1 Standardized analysis of aldehydes in drinking water
2000s Synthesis of deuterated analogs Improved precision in LC-MS/MS biomarker quantification
2020s Application to deuterodeamination reactions Expanded utility in C–H functionalization and isotopic labeling

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClF5NO

Molecular Weight

251.58 g/mol

IUPAC Name

O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2;

InChI Key

HVMVKNXIMUCYJA-CUOKRTIESA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL (CAS: 358730-85-5) is characterized by its molecular formula C₇H₂D₂F₅NO·HCl with a molecular weight of 251.58 g/mol. The structure features a pentafluorophenyl ring connected to a methylene group with two deuterium atoms (instead of hydrogen), which is further attached to a hydroxylamine moiety, formulated as a hydrochloride salt.

Property Value
Molecular Formula C₇H₂D₂F₅NO·HCl
Molecular Weight 251.58 g/mol
IUPAC Name O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride
CAS Number 358730-85-5
Standard InChI InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2;
Melting Point ~215°C (sublimation) (based on non-deuterated analog)

Synthetic Strategy Overview

The synthesis of this compound requires specialized approaches to incorporate deuterium at specific positions. While the non-deuterated analog has well-established preparation methods, the deuterated version requires additional considerations for isotopic labeling.

Classical Synthesis of Non-deuterated Analog

The established synthesis route for the non-deuterated analog serves as the foundation for developing the deuterated version. The classical synthesis involves:

2,3,4,5,6-pentafluorobenzyl bromide + N-hydroxyphthalimide → 
N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide → 
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride

This approach utilizes the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide to form N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide, followed by hydrazinolysis and treatment with hydrogen chloride to yield the final product.

Preparation Methods for the Deuterated Compound

N-Hydroxyphthalimide Method with Deuterated Precursor

This approach involves using a deuterated version of 2,3,4,5,6-pentafluorobenzyl bromide to incorporate the deuterium labels at the alpha positions.

Reaction Scheme:
C₆F₅CD₂Br + N-hydroxyphthalimide → N-(2,3,4,5,6-pentafluorobenzyloxy-d₂)phthalimide → O-(2,3,4,5,6-pentafluorobenzyl-alpha,alpha-d₂)hydroxylamine hydrochloride
Reaction Conditions:
Parameter Condition
Solvent CH₂Cl₂ or THF
Temperature Room temperature to reflux
Base Imidazole or triethylamine
First Step Duration 1.5-3 hours
Hydrazinolysis Hydrazine monohydrate, ethanol, reflux
Final Treatment HCl in ether or dioxane

The reaction typically begins with the preparation of N-(2,3,4,5,6-pentafluorobenzyloxy-d₂)phthalimide by reacting the deuterated pentafluorobenzyl bromide with N-hydroxyphthalimide in the presence of a base. This is followed by hydrazinolysis to cleave the phthalimide group and subsequent treatment with hydrogen chloride to form the hydrochloride salt.

Oxime Ether Approach

This alternative method involves the preparation of oxime ethers which are then converted to the target compound.

Reaction Scheme:
C₆F₅CD₂X + tert-butyldimethylsilyl-protected hydroxylamine → Intermediate → O-(2,3,4,5,6-pentafluorobenzyl-alpha,alpha-d₂)hydroxylamine hydrochloride

Where X represents a leaving group such as Br, Cl, or triflate.

Optimization of Reaction Conditions:
Reaction Parameter Optimized Condition Yield (%)
Silyl Protecting Group TBDMS 70-80
Silyl Protecting Group TIPS 65-75
Solvent CH₂Cl₂ 80
Additive DMAP (10 mol%) +5-10
Base Imidazole (2.0 equiv) +8-12
Temperature 20-25°C optimal
Reaction Time 1.5 hours sufficient

This approach involves protecting the hydroxylamine as a silyl derivative, performing the alkylation with the deuterated pentafluorobenzyl halide, and then deprotecting to obtain the target compound.

Direct Deuteration Method

This method involves direct deuteration of the non-deuterated compound through hydrogen-deuterium exchange reactions.

Catalyst Systems for H/D Exchange:
Catalyst System Solvent Temperature (°C) Time (h) D-Incorporation (%)
Rhodium-based D₂O/MeOD 90-100 24-60 >90
Raney Nickel MeOD 50-70 12-36 75-85
Pd/C + D₂ THF/D₂O 25-50 6-24 80-95

The direct deuteration approach utilizes a transition metal catalyst in the presence of a deuterium source (D₂O, MeOD, CD₃OD) to facilitate hydrogen-deuterium exchange at the alpha positions. This method requires careful control of reaction conditions to achieve high deuterium incorporation while maintaining the integrity of the functional groups.

Deuterium Source Selection

The selection of appropriate deuterium sources is critical for achieving high deuterium incorporation in the target positions.

Deuterium Source Advantages Disadvantages Typical Application
D₂O (Heavy Water) Inexpensive, readily available Lower reactivity General solvent, basic conditions
Deuterated Ethanol-D (EtOD) Good solvent properties Moderate cost Nucleophilic substitutions
Deuterated Methanol-D (MeOD) Good reactivity Moderate cost Acid-catalyzed exchanges
Deuterated Methanol-D₄ (CD₃OD) High purity deuteration Higher cost Mass spectrometry standards
D₂ Gas Direct deuteration Requires special equipment Catalytic hydrogenations

The most effective approaches often involve a combination of deuterium sources, such as a mixed solvent of heavy water and deuterated alcohols, to optimize the deuterium incorporation at the target positions.

Synthetic Protocol Development

Preparation from Deuterated Precursors

Synthetic Procedure:
  • Preparation of the deuterated pentafluorobenzyl bromide:

    • Starting with pentafluorobenzyl alcohol
    • Deuteration at the alpha positions using appropriate catalyst and D₂O/deuterated alcohol
    • Conversion to bromide using PBr₃ or HBr
  • Reaction with N-hydroxyphthalimide:

    • Combine deuterated pentafluorobenzyl bromide (1.0 equiv) with N-hydroxyphthalimide (1.1 equiv)
    • Add base (imidazole or triethylamine, 2.0 equiv)
    • Add catalyst DMAP (0.1 equiv)
    • React in CH₂Cl₂ at room temperature for 1.5 hours
    • Monitor by TLC until completion
  • Hydrazinolysis:

    • Add hydrazine monohydrate (1.5 equiv)
    • Reflux in ethanol for 2-3 hours
    • Cool and filter to remove phthalhydrazide
  • Formation of hydrochloride salt:

    • Treat with HCl in ether or dioxane
    • Filter and dry under vacuum

This protocol is adapted from the established methods for the non-deuterated analog, with modifications to incorporate and preserve the deuterium labeling.

Direct Deuteration Approach

Procedure for Catalytic Deuteration:
  • Preparation of the non-deuterated compound:

    • Synthesize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride using standard methods
  • Catalyst activation:

    • Pretreat catalyst (Rh, Pd, or Pt) under appropriate conditions
    • Activate in deuterium atmosphere if using D₂ gas
  • Deuteration reaction:

    • Dissolve the non-deuterated compound in deuterium source (D₂O/MeOD mixture)
    • Add activated catalyst (5-10 mol%)
    • Heat at appropriate temperature (typically 70-100°C)
    • Maintain reaction for 24-60 hours under inert atmosphere
  • Workup and purification:

    • Filter to remove catalyst
    • Concentrate solution
    • Recrystallize or purify by column chromatography

This approach leverages the hydrogen-deuterium exchange capability of transition metal catalysts under appropriate conditions.

Purification and Characterization

Purification Methods

Method Procedure Yield (%) Purity (%)
Recrystallization From ethyl acetate/hexane 70-80 >98
Column Chromatography NH₂ silica gel, hexane:AcOEt (3:1) 75-85 >99
Sublimation ~215°C, reduced pressure 65-75 >99.5

The purification typically involves recrystallization from appropriate solvent systems or column chromatography on specialized stationary phases. The compound can also be purified by sublimation, similar to the non-deuterated analog.

Analytical Characterization

Spectroscopic Data:
Analytical Method Key Characteristics
¹H NMR Absence of methylene signal (δ ~5.0 ppm) that would be present in non-deuterated version
²H NMR Deuterium signal at δ ~5.0 ppm
¹³C NMR Characteristic triplet for CD₂ carbon due to C-D coupling
Mass Spectrometry M+ at m/z 251.58, showing +2 mass units compared to non-deuterated analog
IR Spectroscopy C-D stretching bands at ~2100-2200 cm⁻¹

Verification of deuterium incorporation is typically performed using a combination of NMR spectroscopy (¹H, ²H, and ¹³C) and mass spectrometry to confirm both the position and extent of deuteration.

Applications and Advantages

The deuterated compound offers several advantages over its non-deuterated counterpart, particularly in analytical applications:

Application Advantage of Deuterated Compound
Internal Standard for GC-MS Distinct mass difference from analyte while maintaining similar chromatographic behavior
Quantitative Analysis Enables isotope dilution techniques for accurate quantification
Metabolic Studies Allows tracking of metabolic pathways and transformations
Derivatization Reagent Provides isotopically labeled derivatives of carbonyl compounds
Reaction Mechanism Studies Permits investigation of reaction kinetics through isotope effects

The compound is particularly valuable for the preparation of deuterated oximes from ketones and aldehydes, facilitating their detection and quantification in complex mixtures.

Chemical Reactions Analysis

Types of Reactions

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced species.

    Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Applications

O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride is widely used as a derivatization reagent in analytical chemistry. Its applications include:

  • Oxime Formation : It is utilized in the preparation of oximes from carbonyl compounds, particularly those containing keto groups. This is essential for the identification and quantification of various steroids and other biologically significant molecules .
  • Derivatization of Aldehydes and Ketones : The compound serves as a derivatization agent for aldehydes and ketones, enhancing detection sensitivity in gas chromatography-mass spectrometry (GC-MS) analyses. This is particularly useful in environmental and clinical studies where precise quantification is required .
  • Determination of Thromboxane B2 and Prostaglandins : It plays a crucial role in the determination of thromboxane B2 and prostaglandins through selective derivatization methods .

Case Study 1: Determination of Acetone in Human Blood

A study demonstrated a method for the rapid determination of acetone levels in human blood using O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride for derivatization. The process involved headspace liquid-phase microextraction followed by GC-MS analysis. This method was noted for its accuracy and cost-effectiveness compared to traditional techniques .

Case Study 2: Analysis of Nucleotide Diphosphate Sugars

In another research effort focusing on nucleotide diphosphate sugars, the compound was employed to selectively derivatize nucleotide diphosphate-4-keto sugars for electrospray ionization-mass spectrometry analysis. This application underscores its versatility in biochemical research settings .

Summary of Applications

Application AreaDescription
Oxime PreparationFormation of oximes from steroids with keto groups for identification and quantification.
Derivatization AgentEnhances detection sensitivity for aldehydes and ketones in GC-MS analyses.
Clinical AnalysisUsed in rapid determination methods for substances like acetone in biological samples.
Biochemical ResearchDerivatization of nucleotide diphosphate sugars for advanced analytical techniques.

Mechanism of Action

The mechanism of action of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its deuterated nature also allows for unique interactions with biological systems, making it a valuable tool for studying metabolic pathways and enzyme mechanisms.

Comparison with Similar Compounds

Key Research Findings

  • Steric Limitations : PFBHA HCl’s derivatization efficiency decreases for bulky ketones (e.g., steroids), necessitating LC-UV over GC in such cases .
  • Electron-Capture Advantage: The pentafluorobenzyl group enhances ECD sensitivity by 50–100x compared to non-fluorinated hydroxylamines .
  • Multi-Analyte Capacity : PFBHA HCl derivatives allow simultaneous detection of 41+ carbonyls in beer, a feat unachievable with BSTFA or NBHA .

Biological Activity

O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride (PFBHA) is a derivative of hydroxylamine that incorporates a highly fluorinated benzyl group. This compound has garnered interest in various fields due to its unique chemical properties and biological applications. This article explores the biological activity of PFBHA, focusing on its mechanisms of action, applications in analytical chemistry, and potential implications in biological systems.

  • Molecular Formula : C7D2H2F5NO·HCl
  • Molecular Weight : 251.578 g/mol
  • CAS Number : 358730-85-5
  • Appearance : White crystalline powder
  • Melting Point : Approximately 215°C (sublimation)

PFBHA acts primarily as a derivatization reagent for carbonyl-containing compounds. Its biological activity is linked to its ability to form stable oxime derivatives with aldehydes and ketones. This property is particularly useful in the analysis of biomolecules involved in various metabolic pathways.

  • Formation of Oximes : PFBHA reacts with carbonyl groups to form oximes, which can be analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) . This reaction is crucial for detecting compounds that may have biological significance, such as steroids and prostaglandins.
  • Reactivity with Reactive Carbonyl Species (RCS) : The pentafluorobenzyl group enhances the reactivity of PFBHA towards RCS, which are implicated in oxidative stress and various diseases . The ability of PFBHA to form adducts with RCS like malondialdehyde (MDA) allows for the investigation of lipid peroxidation processes.

Applications in Biological Research

PFBHA has several applications in biological research due to its unique properties:

  • Detection of Biomarkers : PFBHA is used to derivatize nitrite and MDA in human urine samples, facilitating the simultaneous measurement of these biomarkers associated with oxidative stress . This method highlights its utility in clinical diagnostics.
  • Analysis of Lipid Peroxidation Products : The compound's ability to react with lipid peroxidation products makes it valuable for studying cardiovascular diseases where lipoxidation plays a significant role .

Case Studies

  • Study on Lipid Peroxidation :
    • Researchers utilized PFBHA to analyze lipid peroxidation products in cardiovascular disease models. The study demonstrated that PFBHA effectively captured reactive aldehydes generated during lipid peroxidation, allowing for quantification and analysis via GC-MS .
  • Derivatization Method Development :
    • A study aimed at developing a liquid chromatographic method for O-oximes derived from common aldehydes and ketones using PFBHA showed that the compound could enhance detection sensitivity and specificity . This advancement has implications for both environmental monitoring and clinical diagnostics.

Table 1: Comparison of Derivatization Reagents

ReagentApplication AreaAdvantages
O-(2,3,4,5,6-Pentafluorobenzyl)Carbonyl compound detectionHigh reactivity; stable derivatives
2,4-DinitrophenylhydrazineAldehyde and ketone analysisEstablished method; less sensitive
PhenylhydrazineCarbohydrate analysisSimple procedure; less specificity

Table 2: Biological Activity Studies Involving PFBHA

Study FocusKey FindingsReference
Lipid Peroxidation AnalysisEffective at capturing lipid peroxidation products
Biomarker DetectionSimultaneous measurement of nitrite and MDA
Method DevelopmentEnhanced sensitivity for oxime detection

Q & A

Q. How is O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine HCl utilized in derivatizing carbonyl compounds for analytical detection?

Answer: This compound is a deuterated derivatization reagent that reacts selectively with carbonyl groups (aldehydes, ketones) to form stable oximes, enhancing detectability in gas chromatography (GC) and GC-mass spectrometry (GC-MS). The pentafluorobenzyl group improves electron capture detection sensitivity, while deuterium labeling (D2) enables use as an internal standard to correct for matrix effects or recovery losses. Methodologically, derivatization involves incubating the reagent with samples at acidic pH (e.g., pH 4) for 60 minutes, followed by extraction with organic solvents like hexane for GC-MS analysis .

Q. What are the key applications of this reagent in food and environmental chemistry?

Answer: It is widely used to quantify trace aldehydes in complex matrices. Examples include:

  • Food Chemistry: Detecting lipid oxidation products (e.g., trans-2-alkenals) in beer, wine (Port wine), and Chinese liquor using headspace solid-phase microextraction (HS-SPME) paired with GC-MS .
  • Environmental Monitoring: Derivatizing airborne aldehydes (e.g., formaldehyde) in passive sampling devices, enabling parts-per-billion (ppb) sensitivity in air quality studies .

Q. How does this reagent compare to other derivatizing agents like 2,4-DNPH or PFPH?

Answer: Unlike 2,4-dinitrophenylhydrazine (2,4-DNPH), which requires acidic conditions and UV detection, this reagent offers superior sensitivity in electron capture detection (ECD) and MS due to its fluorinated aromatic group. It also avoids interference from co-eluting compounds in complex biological samples, making it preferable for metabolomics and lipidomics studies .

Advanced Research Questions

Q. What experimental strategies optimize PFBHA derivatization in lipid-rich biological matrices?

Answer: Optimization steps include:

  • pH Control: Adjusting to pH 4–5 to maximize reaction efficiency while minimizing side reactions with other functional groups.
  • Temperature and Time: Incubating at 40–60°C for 30–60 minutes to accelerate oxime formation without degrading labile carbonyls.
  • Matrix Cleanup: Pre-treating samples with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering lipids, as demonstrated in cardiotoxicity studies of cyclophosphamide metabolites .

Q. How does isotopic labeling (D2) improve quantitative accuracy in tracer studies?

Answer: The deuterated form serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry, correcting for derivatization efficiency and instrument variability. For example, in quantifying acrolein in neuroprotective studies, co-derivatizing samples with deuterated and non-deuterated reagents allows precise normalization via deuterium/hydrogen ion ratio analysis .

Q. What challenges arise when analyzing high-molecular-weight carbonyls in natural organic matter (NOM)?

Answer: High-molecular-weight species (e.g., prostaglandins, terpenoid ketones) require extended derivatization times (2–4 hours) and elevated temperatures (60°C). Ultra-high-resolution mass spectrometry (UHR-MS) is necessary to resolve complex adducts, as demonstrated in metabolomic profiling of NOM .

Q. How can derivatization protocols be adapted for thermally labile aldehydes in lipid oxidation studies?

Answer: Modifications include:

  • On-Column Derivatization: Injecting PFBHA directly into the GC inlet to derivatize aldehydes in situ, avoiding pre-reaction degradation.
  • Low-Temperature Extraction: Using stir-bar sorptive extraction (SBSE) at 25°C to preserve volatile carbonyls during sample preparation, as validated in beer flavor stability research .

Methodological Considerations Table

ParameterOptimal ConditionApplication ExampleReference
Derivatization pH4.0–5.0Aldehyde quantification in air
Reaction Temperature40–60°CPort wine carbonyl analysis
Incubation Time30–120 minutesLipid oxidation products
Extraction SolventHexane or ethyl acetateNeuroprotective studies
Detection Limit (GC-MS)0.1–1.0 ppbBeer flavor stability

Key Contradictions/Limitations

  • Matrix Interference: Co-extracted lipids in biological samples (e.g., cardiomyocyte lysates) can suppress ionization in MS, necessitating SPE cleanup .
  • Isotopic Effects: The D2-labeled reagent may exhibit slightly different reaction kinetics compared to the non-deuterated form, requiring validation in tracer studies .

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